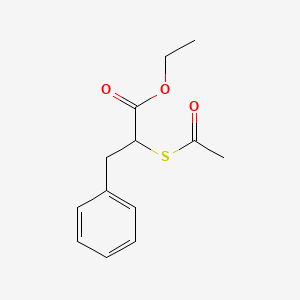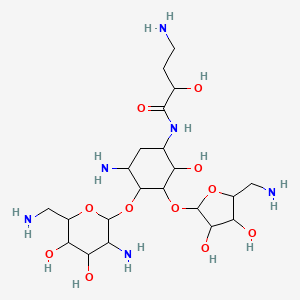
Aminodeoxybutyrosin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminodeoxybutyrosin A is a unique aminoglycoside antibiotic known for its potent antibacterial properties. This compound is derived from the butirosin family and has shown significant efficacy against a variety of bacterial strains. Its structure includes multiple amino and hydroxyl groups, which contribute to its high solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aminodeoxybutyrosin A typically involves the modification of butirosin through a series of chemical reactions. The process begins with the extraction of butirosin from its natural sources, followed by selective deamination and hydroxylation reactions. These reactions are carried out under controlled conditions, often involving catalysts and specific pH levels to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of the compound. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and chromatography, to isolate and purify this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Aminodeoxybutyrosin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents, usually under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced derivatives, and substituted derivatives. These products often exhibit different biological activities and properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
Aminodeoxybutyrosin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside chemistry and developing new synthetic methodologies.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the production of antibacterial coatings and materials for medical devices and surfaces.
Wirkmechanismus
Aminodeoxybutyrosin A exerts its antibacterial effects by binding to the bacterial ribosome, specifically targeting the 30S subunit. This binding interferes with protein synthesis, leading to the inhibition of bacterial growth and ultimately causing cell death. The compound’s multiple amino and hydroxyl groups facilitate strong interactions with the ribosomal RNA, enhancing its binding affinity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butirosin: The parent compound from which Aminodeoxybutyrosin A is derived.
Gentamicin: Another aminoglycoside antibiotic with similar antibacterial properties.
Tobramycin: An aminoglycoside antibiotic used to treat various bacterial infections.
Uniqueness
This compound is unique due to its specific modifications, which enhance its solubility and reactivity compared to other aminoglycosides. These modifications also contribute to its potent antibacterial activity and its ability to overcome certain bacterial resistance mechanisms.
Eigenschaften
CAS-Nummer |
49863-03-8 |
|---|---|
Molekularformel |
C21H42N6O11 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H42N6O11/c22-2-1-8(28)19(34)27-7-3-6(25)17(37-20-11(26)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-24)36-21/h6-18,20-21,28-33H,1-5,22-26H2,(H,27,34) |
InChI-Schlüssel |
IBLOPEHFKHWIOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CN)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)
![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)
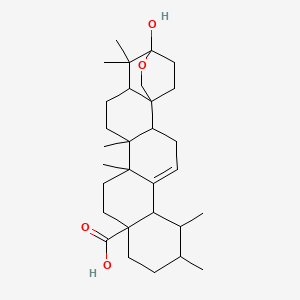
![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)
![1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate](/img/structure/B12294368.png)
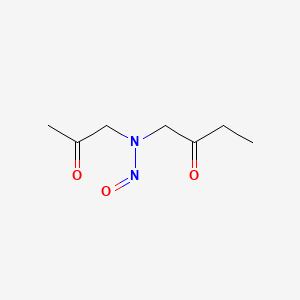
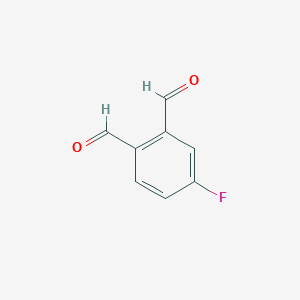


![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12294387.png)


